N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFWOFXXJSSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal or catalytic conditions to form the bicyclic framework.
Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclic precursor.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Naphthamide Formation: The final step involves the coupling of the naphthalene moiety with the bicyclic core, often achieved through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Catalysts and reagents would be chosen to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products with new functional groups replacing the methylsulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The sulfonyl and naphthamide groups contribute to its binding affinity and selectivity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the tropane scaffold is critical for modulating physicochemical and pharmacological properties.
Key Insight : The methylsulfonyl group in the target compound offers a balance between electronic effects and stability, distinguishing it from more metabolically labile (e.g., methyl) or lipophilic (e.g., benzyl) analogs.
Modifications at the 3-Position
The 3-position is often functionalized with aromatic or heterocyclic groups to optimize binding affinity.
Key Insight : The 1-naphthamide group in the target compound provides steric bulk for targeted interactions, contrasting with smaller (e.g., amine) or more polar (e.g., triazole) substituents in analogs.
Physicochemical and Pharmacological Properties
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is substituted with a methylsulfonyl group and an amide functional group. Its molecular formula is with a molecular weight of approximately 287.36 g/mol.
Key Features:
- Bicyclic Framework: The unique bicyclic structure contributes to its reactivity and biological activity.
- Functional Groups: The presence of sulfonamide and amide functionalities enhances its potential interactions with biological targets.
Biological Activities
Research indicates that modifications in the bicyclic framework can significantly alter the biological activity of the compound, making it a subject of interest in medicinal chemistry. Notable biological activities include:
- Vasopressin V(1A) Receptor Antagonism: A related series of compounds has shown high affinity for the vasopressin V(1A) receptor, indicating potential applications in treating conditions related to vasopressin signaling pathways .
- Neuropharmacological Effects: The structural similarities to other neuroactive compounds suggest potential applications in neuropharmacology, particularly in targeting disorders such as anxiety and depression.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analysis and preliminary studies:
- Receptor Interaction: The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.
- Enzyme Inhibition: The sulfonamide group may play a role in inhibiting certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Case Studies
- Vasopressin V(1A) Antagonists:
-
Neuroactive Compounds:
- Research into structurally similar compounds has indicated potential neuroactivity, suggesting that modifications to the bicyclic structure can yield compounds with varying degrees of efficacy in treating neuropsychiatric disorders.
Synthesis and Derivatization
The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity. These synthetic routes are crucial for developing derivatives with optimized biological profiles.
Comparative Analysis
To better understand the significance of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic amine | Lacks sulfonyl group; potential neuroactivity |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Hydroxy derivative | Hydroxyl group instead of sulfonamide |
| 8-Azabicyclo[3.2.1]octane | Parent structure | Basic bicyclic framework without substitutions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
